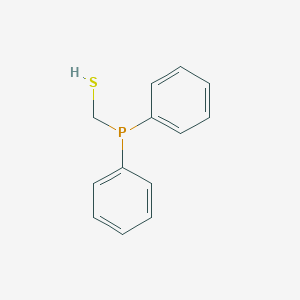

(Diphenylphosphino)methanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

diphenylphosphanylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13PS/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEZSSBBLDNMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CS)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459468 | |

| Record name | (DIPHENYLPHOSPHINO)METHANETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324753-16-4 | |

| Record name | (DIPHENYLPHOSPHINO)METHANETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diphenylphosphino Methanethiol

Established Synthetic Routes

A fundamental approach to synthesizing (diphenylphosphino)methanethiol involves a one-pot reaction combining diphenylphosphine (B32561), formaldehyde (B43269), and hydrogen sulfide. This method, while established, is predicated on the sequential reaction of these three components.

The established synthesis of this compound proceeds through a presumed two-step sequence within a single reaction vessel. The initial step involves the reaction of diphenylphosphine with formaldehyde to form an intermediate, (diphenylphosphino)methanol. This intermediate is then converted to the target thiol.

The first stage of the reaction is the nucleophilic addition of diphenylphosphine to the electrophilic carbonyl carbon of formaldehyde. This reaction is typically carried out in an aprotic solvent to prevent unwanted side reactions.

Reaction Scheme: Step 1 Ph₂PH + CH₂O → Ph₂PCH₂OH

Ph₂PCH₂OH + H₂S → Ph₂PCH₂SH + H₂O

Ph₂PH + CH₂O + H₂S → Ph₂PCH₂SH + H₂O

Coordination Chemistry and Ligand Properties of Diphenylphosphino Methanethiol

Ligand Characteristics and Donor Set

(Diphenylphosphino)methanethiol, with the chemical formula Ph₂PCH₂SH, is a bifunctional ligand featuring a diphenylphosphino group and a methanethiol (B179389) group. The phosphorus and sulfur atoms serve as the primary donor sites, capable of coordinating to metal centers.

The ligand possesses a phosphorus(III) atom and a sulfur atom, both of which are classified as soft donors according to Hard and Soft Acids and Bases (HSAB) theory. This characteristic makes this compound particularly well-suited for coordinating with soft metal ions, such as gold(I). In its coordination complexes, the thiol proton is lost, and the ligand coordinates as the (diphenylphosphino)methanethiolate anion (dppmt⁻). The presence of both P and S donors allows it to act as a robust linker between metal centers.

While the flexible -CH₂- linker between the phosphorus and sulfur atoms could theoretically allow for chelation to a single metal center to form a four-membered ring, its observed behavior in gold(I) chemistry demonstrates a preference for a bridging coordination mode. In this geometry, the ligand utilizes both its phosphorus and sulfur atoms to connect two different metal centers. Specifically, in the gold(I) coordination polymer [Au₂(dppmt)₂]n, the dppmt⁻ ligand acts as a P,S-bridging ligand, linking two distinct gold(I) ions rsc.orgrsc.org.

Formation and Characterization of Metal Complexes

The reaction of gold(I) precursors with this compound leads to the formation of stable coordination compounds. The synthesis of these complexes can be achieved under solvothermal conditions, where the ligand is formed in situ from the decomposition of a more complex precursor ligand, N,N-bis(diphenylphosphanylmethyl)-amino-thiocarbamide (dppatc), at elevated temperatures rsc.orgrsc.org.

Gold(I) has a strong affinity for soft P and S donor ligands, making (diphenylphosphino)methanethiolate an excellent candidate for the construction of gold(I) architectures. Research has led to the successful synthesis and characterization of polymeric structures featuring this ligand.

The fundamental building block of the one-dimensional polymer is a dinuclear gold(I) species, [Au₂(dppmt)₂]. In this centrosymmetric unit, two gold(I) centers are bridged by two dppmt⁻ ligands rsc.orgrsc.org. Each gold atom is coordinated by one phosphorus atom from one dppmt⁻ ligand and one sulfur atom from the other dppmt⁻ ligand, resulting in a P-Au-S linear coordination geometry. The two gold atoms within this dinuclear unit are positioned in close proximity, though the distance is generally outside the range typically considered a strong aurophilic interaction rsc.orgrsc.org. This dinuclear fragment serves as the repeating unit for the larger polymeric assembly.

Despite a comprehensive search for scientific literature, no specific research articles or data could be found for the chemical compound "this compound" pertaining to the requested topics of aurophilic interactions in Gold(I) architectures, its incorporation in heterobimetallic complexes, Gold/Silver coordination polymers, or its use in the formation of metal clusters.

The search yielded information on related but distinct ligands, such as bis(diphenylphosphino)methane (B1329430) (dppm) and various other phosphine (B1218219) and thiol compounds. However, due to the strict requirement to focus solely on "this compound" and adhere to the provided outline, it is not possible to generate the requested article. The available scientific literature does not appear to cover the specific coordination chemistry and ligand properties of "this compound" in the detailed manner required by the user's instructions.

Reactivity and Reaction Mechanisms Involving Diphenylphosphino Methanethiol

Application in Staudinger Ligation Reactions

(Diphenylphosphino)methanethiol is a key reagent in the Staudinger ligation, a powerful chemical reaction that forms an amide bond between a phosphinothioester and an azide (B81097). nih.govnih.govacs.orgorganic-chemistry.org This method has significant applications in peptide and protein synthesis, offering a "traceless" way to join molecular fragments, meaning no atoms from the coupling reagents are left in the final product. organic-chemistry.orgnih.govresearchgate.netnih.gov It serves as a critical alternative to native chemical ligation, which is limited by the requirement of a cysteine residue at the ligation site. organic-chemistry.org The versatility of the Staudinger ligation using this phosphinothiol has been demonstrated in the assembly of proteins, the synthesis of glycopeptides, and the site-specific immobilization of peptides and proteins onto surfaces. nih.govnih.gov

This compound has been identified as the most effective known reagent for mediating the traceless Staudinger ligation, particularly for the coupling of peptides where a glycine (B1666218) residue is at the newly formed junction. nih.govnih.govacs.orgacs.org In such cases, the reaction proceeds with high chemoselectivity and provides excellent isolated yields, often exceeding 90%. nih.govnih.govacs.org Its efficacy is attributed to its high reaction rate and the ability to avoid unwanted side reactions under optimal conditions. nih.govacs.orgraineslab.com The reaction is rapid, with a reported half-life of 7 minutes for certain couplings, a rate limited primarily by the encounter of the reactants. nih.gov Due to its high yields and chemoselectivity, this compound is considered a superior reagent for this type of chemical ligation compared to other phosphinoalcohols or phosphinothiols which may exhibit lower rates or reduced chemoselectivity. nih.govresearchgate.netacs.orgraineslab.com

The accepted mechanism for the traceless Staudinger ligation begins with the reaction of the phosphinothioester with an azide. nih.gov This initial step forms a phosphazide (B1677712) intermediate, which then loses a molecule of nitrogen (N₂) to yield a crucial iminophosphorane intermediate. ysu.am The subsequent steps determine the final product of the reaction.

A key step in the productive pathway of the Staudinger ligation is the intramolecular rearrangement of the iminophosphorane intermediate. nih.govacs.orgraineslab.com Isotopic labeling studies using [¹⁸O]H₂O have confirmed that the reaction proceeds through a direct S→N acyl transfer. nih.govresearchgate.netacs.orgraineslab.com In this process, the nitrogen atom of the iminophosphorane attacks the carbonyl group of the thioester. This acyl transfer likely proceeds through a tetrahedral intermediate to form an amidophosphonium salt. raineslab.com This salt is then hydrolyzed by water to yield the final amide product and a phosphine (B1218219) oxide byproduct. raineslab.com This pathway is favored over an alternative aza-Wittig reaction mechanism, where the iminophosphorane would react differently, leading to different byproducts. nih.govacs.orgraineslab.com The nucleophilic character of the nitrogen in the iminophosphorane is fundamental to this acyl transfer process. kiesslinglab.com

The efficiency and outcome of the Staudinger ligation are influenced by several factors, including the nature of the amino acid residues at the ligation site and the reaction conditions. While couplings involving glycine are highly efficient, ligations at non-glycyl residues are often less successful. nih.govnih.govacs.org This is primarily due to a competing aza-Wittig reaction pathway that becomes more prominent with bulkier amino acid side chains, leading to the formation of an undesired phosphonamide byproduct and lowering the yield of the desired amide. nih.govnih.govacs.org Despite this, the ligation maintains high chemoselectivity, showing little to no reaction with other nucleophiles like amines that may be present. nih.govacs.org

To overcome the lower yields observed in ligations involving non-glycyl residues, specific strategies have been developed. Research has shown that the partitioning of the reaction towards the desired Staudinger ligation product and away from the aza-Wittig byproduct can be influenced by the electronic properties of the phosphine reagent. nih.govnih.govacs.org

Key strategies include:

Modifying the Phosphine Reagent: Increasing the electron density on the phosphorus atom favors the Staudinger ligation pathway. This can be achieved by installing electron-donating functional groups, such as p-methoxy groups, onto the phenyl rings of this compound. nih.govnih.govacs.org

Optimizing the Solvent: The polarity of the solvent also plays a crucial role. Using solvents of low polarity, such as toluene (B28343) and dioxane, has been shown to significantly increase the yield of the ligation product for non-glycyl couplings, with yields improving from less than 50% to over 80%. nih.govnih.govacs.org

Data Tables

Table 1: Comparison of Reaction Rates for Staudinger Ligation

| Reactants | Reagent | Solvent | Second-Order Rate Constant (k₂) | Reference |

| AcGlySCH₂PPh₂ + 2-azido-N-benzyl-acetamide | This compound | DMF/D₂O (6:1) | 7.7 x 10⁻³ M⁻¹s⁻¹ | nih.govacs.orgraineslab.com |

| ¹³C-labeled alanyl azide + alanyl phosphinothioester | p-methoxy substituted phosphinothiol | Dioxane | 2.1 x 10⁻³ M⁻¹s⁻¹ | nih.gov |

| Phosphinothioester + Azide | bis(p-dimethylaminoethyl)phosphinomethanethiol | Water | 7.4 x 10⁻³ M⁻¹s⁻¹ | acs.org |

Table 2: Effect of Solvent Polarity on Ligation Yield for Non-Glycyl Residues

| Solvent | Dielectric Constant (ε) | Ligation Product Yield (%) | Reference |

| Toluene | 2.4 | >80% | nih.govnih.gov |

| Dioxane | 2.2 | >80% | nih.govnih.gov |

| Tetrahydrofuran (THF) | 7.5 | ~60% | nih.gov |

| Acetonitrile | 36.6 | <50% | nih.gov |

| N,N-Dimethylformamide (DMF) | 36.7 | <50% | nih.gov |

Factors Influencing Staudinger Ligation Efficiency and Chemoselectivity

Impact of Electron Density on Phosphorus on Reaction Partitioning

The electron density at the phosphorus atom in this compound is a critical determinant of its nucleophilicity and, consequently, the partitioning between different reaction pathways. The phosphorus center, with its lone pair of electrons, is the primary site of nucleophilic attack in many of its characteristic reactions.

The reactivity of the phosphine group is significantly influenced by the nature of the substituents on the phosphorus atom. In this compound, the two phenyl groups are electron-withdrawing, which reduces the electron density on the phosphorus compared to trialkylphosphines. This modulation of electron density has profound implications for its reactivity, particularly in reactions such as the Staudinger ligation.

In the context of the Staudinger ligation, a reaction between a phosphine and an azide to form an aza-ylide, the nucleophilicity of the phosphine is crucial. A higher electron density on the phosphorus atom generally leads to a faster initial attack on the azide. However, the subsequent steps of the reaction, which can lead to either the desired ligated product or undesired side reactions, are also influenced by the electronic properties of the phosphine. For instance, in related triarylphosphines, the presence of electron-donating groups on the aromatic rings can enhance the rate of the initial step. Conversely, electron-withdrawing groups, such as the phenyl groups in this compound, can temper this initial reactivity.

Analysis of Byproduct Formation (e.g., Aza-Wittig Reaction, Staudinger Reduction)

In addition to the desired ligation products, reactions involving this compound can also yield byproducts through competing reaction pathways. Two notable side reactions are the aza-Wittig reaction and the Staudinger reduction.

The Staudinger reduction is a reaction that converts an azide into an amine. In the context of a Staudinger ligation, if the intermediate aza-ylide is protonated, typically by a protic solvent or an acidic functionality, it can lead to the formation of an amine and the corresponding phosphine oxide, in this case, this compound oxide. This pathway competes with the desired intramolecular cyclization or intermolecular capture that would lead to the ligated product. The propensity for Staudinger reduction is influenced by the reaction conditions and the structure of the reactants.

The aza-Wittig reaction is another potential side reaction. The intermediate aza-ylide possesses ylidic character and can react with electrophiles, particularly carbonyl compounds. If a carbonyl group is present, either intramolecularly or as an external reagent, the aza-ylide can undergo an aza-Wittig reaction to form an imine and the corresponding phosphine oxide. This pathway diverts the phosphine reagent from the intended ligation reaction. The balance between the desired ligation and these side reactions can often be controlled by careful selection of reaction partners and conditions.

Oxidation Reactions of this compound

The phosphorus and sulfur atoms in this compound are susceptible to oxidation. The phosphorus(III) center can be readily oxidized to a phosphorus(V) species, typically a phosphine oxide, by a variety of oxidizing agents, including hydrogen peroxide, peroxy acids, and even atmospheric oxygen over time. This oxidation is a common transformation for phosphines and results in the formation of this compound oxide.

The thiol group (-SH) can also undergo oxidation. Mild oxidizing agents can lead to the formation of a disulfide, linking two molecules of this compound through a sulfur-sulfur bond. Stronger oxidizing agents can further oxidize the sulfur to form sulfenic, sulfinic, or sulfonic acids. The relative ease of oxidation of the phosphorus and sulfur centers can depend on the specific oxidant and reaction conditions.

Other Chemical Transformations and Derivatives Reactivity

Beyond its participation in ligation and oxidation reactions, this compound can undergo other chemical transformations, primarily involving its phosphine and thiol functionalities.

The phosphine group can act as a ligand for a wide variety of transition metals, forming coordination complexes. The thiol group can be deprotonated by a base to form a thiolate, which is a potent nucleophile and can also coordinate to metal centers. The ability of this compound to act as a hybrid P,S-ligand makes it a valuable building block in the synthesis of multinuclear metal complexes.

The reactivity of the thiol group allows for its derivatization through reactions such as alkylation or acylation to introduce a wide range of functional groups. These modifications can be used to tune the steric and electronic properties of the ligand, influencing its coordination behavior and the catalytic activity of its metal complexes. Similarly, the phenyl groups on the phosphorus atom can be substituted to modulate the electronic properties of the phosphine.

Catalytic and Sensing Applications of Diphenylphosphino Methanethiol Complexes

Photocatalytic Applications

Catalytic Activity in Photodegradation of Nitroaromatic Compounds in Aqueous Media

Based on a comprehensive review of available scientific literature, there is currently no specific research data or published studies detailing the catalytic activity of (Diphenylphosphino)methanethiol or its complexes in the photocatalytic degradation of nitroaromatic compounds in aqueous media. This specific application appears to be a novel area of investigation that has not yet been reported in publicly accessible research.

Kinetic Studies of Photocatalytic Degradation Processes

Consistent with the lack of information on their catalytic activity for this purpose, there are no available kinetic studies on the photocatalytic degradation of nitroaromatics using this compound complexes. Research into the reaction rates, mechanisms, and efficiency of such processes has not been documented.

Chemo-Sensing Applications

The unique structural characteristics of this compound, featuring both soft phosphine (B1218219) and thiol donor groups, make it a valuable ligand for the construction of coordination polymers with significant potential in chemical sensing. These materials often exhibit stimuli-responsive properties, allowing them to act as sensitive and selective detectors for various chemical species.

Development of this compound-Based Coordination Polymers for Chemical Sensing

Coordination polymers are materials in which metal ions are linked by organic ligands to form extended networks. The ligand's design is crucial for determining the final properties of the polymer. This compound (dppmtH) has been successfully used as a P/S hybrid ligand to create coordination polymers for sensing applications. mdpi.com

One notable example is a gold and silver-based coordination polymer, [Au₄(dppmt)₄(AgCl)₂]n. mdpi.com In this structure, the this compound ligand bridges the metal centers, creating a framework that can interact with small molecules. The development of such polymers is a key area of research, as the choice of metal and ligand can tune the material's sensitivity and selectivity towards specific analytes. researchgate.net The stable coordination bonds formed between the soft P and S atoms of the ligand and soft metal ions like Ag(I) and Au(I) are fundamental to creating robust sensory materials. mdpi.com

Investigation of Stimuli-Responsive Photoluminescent Properties (Vapor-Chromism, Solvochromism, Mechanochromism)

A key feature of coordination polymers designed for sensing is their ability to change their properties in response to external stimuli. nih.govmdpi.com Photoluminescent materials are particularly useful, as they can provide a clear optical signal (a change in color or intensity of light) when they interact with a target substance. Complexes incorporating ligands like this compound can exhibit several types of "chromism":

Vapor-Chromism: The change in color or luminescence upon exposure to chemical vapors. The [Au₄(dppmt)₄(AgCl)₂]n polymer, for instance, shows a selective and reversible vapor-chromic response specifically to methanol (B129727) vapor. mdpi.com

Solvochromism: The change in photoluminescent properties when the material is in contact with different solvents. This response is often due to interactions between the solvent molecules and the coordination polymer's framework.

Mechanochromism: The change in luminescence when a mechanical force, such as grinding or pressing, is applied. This change is typically caused by alterations in the crystal packing and intermolecular interactions within the material.

These stimuli-responsive behaviors are critical for the development of smart materials that can be used in various sensing and information storage applications. mdpi.com

Selective and Reversible Detection of Volatile Organic Compounds (e.g., Methanol)

The practical application of these stimuli-responsive coordination polymers lies in their ability to selectively and reversibly detect volatile organic compounds (VOCs). rsc.orgnih.gov The detection of methanol is of significant interest due to its toxicity and its presence in various industrial applications. nih.gov

The coordination polymer [Au₄(dppmt)₄(AgCl)₂]n, built with the this compound ligand, has been identified as a selective and reversible sensor for methanol (MeOH). mdpi.com This selectivity is a crucial feature, as sensors must be able to distinguish between similar molecules, such as methanol and ethanol. The interaction between the methanol molecules and the coordination polymer's structure leads to a distinct change in its photoluminescent properties, providing a clear signal for detection. The reversibility of this interaction means the sensor can be reused multiple times.

The table below summarizes the sensing characteristics of a coordination polymer based on this compound.

| Property | Description | Reference |

| Analyte | Methanol (MeOH) | mdpi.com |

| Sensing Mechanism | Vapor-Chromism (Change in photoluminescence upon vapor exposure) | mdpi.com |

| Selectivity | High selectivity for methanol over other volatile organic compounds | mdpi.com |

| Reversibility | The sensing response is reversible, allowing for potential reuse | mdpi.com |

This selective detection capability highlights the effectiveness of using this compound as a building block for advanced chemical sensors.

Spectroscopic and Structural Characterization of Diphenylphosphino Methanethiol and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of (Diphenylphosphino)methanethiol and its derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ³¹P NMR spectra, detailed information about the molecular structure and the electronic environment of the nuclei can be obtained.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its three different proton environments: the phenyl rings, the methylene (B1212753) bridge, and the thiol group.

Phenyl Protons: The protons on the two phenyl rings attached to the phosphorus atom typically appear as a complex multiplet in the aromatic region, usually between δ 7.0 and 8.0 ppm. chemicalbook.comresearchgate.net

Methylene Protons: The two protons of the methylene group (—CH₂—) bridging the phosphorus and sulfur atoms are expected to resonate as a doublet. This splitting arises from the coupling with the adjacent phosphorus-31 nucleus (²JP-H). In related phosphine (B1218219) ligands like bis(diphenylphosphino)methane (B1329430) (dppm), these methylene protons show characteristic resonances. chemicalbook.com

Thiol Proton: The thiol proton (—SH) is anticipated to appear as a broad singlet. Its chemical shift can be variable and is sensitive to concentration, solvent, and temperature due to hydrogen bonding. In analogous simple thiols like methanethiol (B179389), this proton signal is well-documented. hmdb.ca

Upon coordination to a metal center, significant changes in the ¹H NMR spectrum are observed. The chemical shifts of the methylene protons and the adjacent phenyl protons are particularly sensitive to the coordination event, reflecting the change in the electronic environment of the phosphorus atom. In complexes of the related ligand dppm, the methylene proton resonances can shift depending on the coordination mode (e.g., monodentate, bidentate-chelate, or bridging). rsc.orgnih.gov

Table 1: Representative ¹H NMR Data for this compound and Related Compounds

| Compound/Fragment | Proton Type | Expected Chemical Shift (δ, ppm) | Key Coupling Constants |

|---|---|---|---|

| This compound | Phenyl (Ar-H) | ~7.0 - 8.0 (multiplet) | - |

| This compound | Methylene (P-CH₂-S) | Variable (doublet) | ²JP-H |

| This compound | Thiol (S-H) | Variable (broad singlet) | - |

| Bis(diphenylphosphino)methane (dppm) | Methylene (P-CH₂-P) | ~2.8 - 3.0 (triplet) | ²JP-H |

| Methanethiol | Thiol (S-H) | ~0.9 - 1.6 | - |

¹³C NMR spectroscopy provides further structural confirmation by probing the carbon skeleton of the molecule.

Phenyl Carbons: The spectra show multiple signals in the aromatic region (typically δ 120-140 ppm) corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings. The signals for the carbons directly bonded to phosphorus (ipso) and the ortho carbons often appear as doublets due to ¹JP-C and ²JP-C coupling, respectively. chemicalbook.compsu.edu

Methylene Carbon: The methylene carbon (—CH₂—) signal is particularly informative. It appears as a doublet due to direct one-bond coupling with the phosphorus-31 nucleus (¹JP-C). The magnitude of this coupling constant can provide insights into the hybridization and electronic environment of the P-C bond. In related bis(diphenylphosphino)alkane ligands, this coupling is a key diagnostic feature. psu.eduspectrabase.com

Coordination to a metal center influences the chemical shifts of the carbon atoms, especially those close to the phosphorus donor. The ¹JP-C coupling constant of the methylene carbon can also change depending on the nature of the metal and the geometry of the complex. For ¹³C-labeled methanethiol, NMR is a powerful tool for tracking metabolic pathways. sigmaaldrich.comamerigoscientific.comsigmaaldrich.com

Table 2: Expected ¹³C NMR Resonances and Couplings

| Compound/Fragment | Carbon Type | Expected Chemical Shift (δ, ppm) | Key Coupling Constants |

|---|---|---|---|

| This compound | Phenyl (ipso) | Variable (doublet) | ¹JP-C |

| This compound | Phenyl (ortho, meta, para) | ~120 - 140 | nJP-C |

| This compound | Methylene (P-CH₂-S) | Variable (doublet) | ¹JP-C |

| Bis(diphenylphosphino)methane (dppm) | Phenyl Carbons | ~128 - 139 | nJP-C |

³¹P NMR is arguably the most direct method for studying the electronic properties of the phosphorus atom in this compound and its complexes. oxinst.com

Free Ligand: The free this compound ligand is expected to show a single resonance in the ³¹P NMR spectrum. For tertiary phosphines like diphenylphosphine (B32561), the chemical shift is typically in the negative ppm range (e.g., δ ~ -41 ppm for diphenylphosphine). spectrabase.com

Table 3: Representative ³¹P NMR Data

| Compound | Expected Chemical Shift (δ, ppm) | Coordination Shift (Δδ) |

|---|---|---|

| Free this compound | Negative ppm range | N/A |

| Metal-Coordinated this compound | Positive ppm range (downfield shifted) | Positive (Δδ = δcomplex - δligand) |

| Free bis(diphenylphosphino)methane (dppm) | ~ -23 | N/A |

| [Pt(bpy-H)(dppm-κ²P,P)]⁺ | Variable, depends on geometry | Variable |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups within this compound.

S—H Stretch: The most diagnostic peak for the thiol group is the S—H stretching vibration, which is expected to be a weak band appearing around 2550-2600 cm⁻¹. researchgate.netnih.gov The position and intensity of this band can be affected by hydrogen bonding. Its disappearance upon deprotonation and coordination of the thiolate to a metal center is a key indicator of S-ligation.

C—H Stretches: Aromatic C—H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C—H stretches of the methylene group appear just below 3000 cm⁻¹. researchgate.net

P-Ph Vibrations: Vibrations associated with the P-C bonds and the phenyl rings occur in the fingerprint region of the spectrum.

Metal Coordination: Upon complexation, changes in the vibrational frequencies of the ligand are expected. The coordination of the phosphine or thiol group to a metal can lead to shifts in the P-C and C-S stretching frequencies. In metal carbonyl complexes, the C≡O stretching frequency is often used as a probe to assess the electronic properties of other ligands, such as phosphines. libretexts.orglibretexts.org Stronger σ-donating phosphines lead to more back-bonding to the CO ligands, resulting in a lower ν(CO) stretching frequency.

Table 4: Key Infrared Absorption Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C—H Stretch | 3100 - 3000 | Medium to weak |

| Aliphatic C—H Stretch | 3000 - 2850 | Medium |

| S—H Stretch | 2600 - 2550 | Weak, characteristic of thiols |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to strong |

| S-S Stretch | ~550 | Indicates disulfide bond formation from thiol oxidation researchgate.net |

Electronic Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying metal complexes.

Free Ligand: The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions in the UV region, corresponding to π→π* transitions within the aromatic phenyl rings. A weaker n→σ* transition associated with the sulfur lone pair of the thiol group may also be observed. nih.gov For methanethiol, a log epsilon of 0.7 at 290 nm is reported, suggesting potential for direct photolysis. nih.gov

Metal Complexes: The formation of metal complexes can give rise to new, lower-energy absorption bands in the visible or near-UV region. These new bands are often due to ligand-to-metal charge transfer (LMCT) from the sulfur or phosphorus donors to the metal center, or metal-to-ligand charge transfer (MLCT). The color of many transition metal complexes is a result of d-d electronic transitions, though these are often weak. youtube.com The specific energies and intensities of these bands are highly dependent on the identity of the metal, its oxidation state, and the coordination geometry. nih.govsharif.edumdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for confirming the molecular weight and elucidating the fragmentation patterns of this compound and its complexes.

Molecular Ion: In the mass spectrum of the free ligand, the molecular ion peak [M]⁺ would confirm its molecular formula (C₁₃H₁₃PS). nih.gov For methanethiol, the molecular weight is 48.107. nist.gov

Fragmentation: Common fragmentation pathways would likely involve the cleavage of the P-C and C-S bonds. The detection of fragments corresponding to the diphenylphosphino cation [Ph₂P]⁺ and other characteristic ions can help to confirm the structure. Isotope-labeled versions, such as with ¹³C, are used to track molecular behavior in various studies.

Metal Complexes: For metal complexes, techniques like Electrospray Ionization (ESI-MS) are particularly useful for characterizing charged species in solution. The observed mass-to-charge ratio can confirm the stoichiometry of the complex, including the number of ligands and counter-ions. Fragmentation in the mass spectrometer can provide information about the lability of the ligands.

Computational and Theoretical Studies of Diphenylphosphino Methanethiol and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry for investigating the electronic structure of many-body systems. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like (Diphenylphosphino)methanethiol and its complexes. DFT calculations are instrumental in predicting a wide range of properties, from ground-state geometries to the energetics of chemical reactions.

DFT calculations are routinely employed to determine the optimized geometries, bond lengths, bond angles, and dihedral angles of molecules. nih.gov For this compound, DFT can accurately model the trigonal pyramidal geometry around the phosphorus atom and the spatial arrangement of the phenyl rings and the methanethiol (B179389) group.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov In this compound, the HOMO is expected to have significant contributions from the phosphorus lone pair and the sulfur atom, while the LUMO would likely be distributed over the π-system of the phenyl rings.

These calculations provide a quantitative basis for understanding the ligand's electronic effects, which are often described by parameters like the Tolman electronic parameter, and how these effects influence the properties of metal complexes. umb.edu

Table 1: Representative Geometrical Parameters of Phosphine-Thiol Ligands from DFT Calculations Note: This table presents typical data for phosphine (B1218219) and thiol-containing structures as a reference, as specific DFT data for this compound is not available in the cited literature.

| Parameter | Typical Value | Description |

|---|---|---|

| P-C (phenyl) Bond Length | ~1.85 Å | The distance between the phosphorus atom and a carbon atom of a phenyl ring. |

| C-P-C Angle | ~103° | The angle between two phenyl group carbons and the central phosphorus atom. |

| P-CH2 Bond Length | ~1.87 Å | The distance between the phosphorus atom and the methylene (B1212753) carbon. |

| C-S Bond Length | ~1.82 Å | The distance between the methylene carbon and the sulfur atom. |

| S-H Bond Length | ~1.34 Å | The distance between the sulfur atom and the thiol hydrogen. |

C-H...π Interactions: These occur when a C-H bond acts as a weak hydrogen bond donor to the electron-rich π-system of a phenyl ring. In complexes of this compound, these interactions can occur intramolecularly, influencing the conformation of the ligand, or intermolecularly, playing a role in crystal packing.

Anagostic Interactions: This is a specific type of C-H interaction with an electron-deficient metal center. While less common, DFT can be used to probe for potential anagostic interactions between a C-H bond of the ligand and a coordinated metal ion, characterized by specific geometric parameters such as M···H distances (typically 2.3–2.9 Å) and M···H-C angles (110–170°). researchgate.net Computational studies on related phosphine chalcogenide structures have demonstrated the importance of various C-H···S and C-H···O interactions in stabilizing supramolecular assemblies. researchgate.net

The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze chemical bonding in a chemically intuitive manner. wikipedia.org It maps the probability of finding an electron pair in a given region of a molecule, providing a clear distinction between core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr

For this compound, an ELF analysis would be expected to show:

Localization basins corresponding to the C-C and C-H bonds of the phenyl rings.

A distinct disynaptic basin for the P-C covalent bonds.

A basin associated with the lone pair of electrons on the phosphorus atom.

Basins for the C-S, S-H, and C-H bonds of the methanethiol moiety.

A basin for the lone pairs on the sulfur atom.

ELF analysis is particularly useful for understanding the nature of bonding in more complex systems, such as metal complexes or during a chemical reaction, by showing how electron density is reorganized. canterbury.ac.uktaylorandfrancis.com The method can provide insights into the covalent versus ionic character of bonds and visualize delocalized electronic systems. researchgate.net

DFT calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates and the calculation of activation barriers. This provides strong support for proposed reaction mechanisms.

The traceless Staudinger ligation is a key application of this compound, and its mechanism has been investigated computationally. researchgate.net Experimental and computational studies have shown that the reaction between an azide (B81097) and a phosphinothioester like an S-acyl derivative of this compound proceeds through a specific pathway. researchgate.net DFT calculations support a mechanism involving an initial attack of the phosphine on the azide to form a phosphazide (B1677712), followed by an S→N acyl transfer from an iminophosphorane intermediate to form an amidophosphonium salt. researchgate.netyoutube.com This is in contrast to an alternative aza-Wittig type reaction.

Kinetic studies have revealed that for the ligation mediated by this compound, the rate-determining step is the initial formation of the phosphazide intermediate. researchgate.net The reaction proceeds with a second-order rate constant of 7.7 x 10⁻³ M⁻¹ s⁻¹. researchgate.net DFT calculations can model the energies of the reactants, intermediates, and transition states along this pathway, providing activation energies that are consistent with experimentally observed reaction rates. ysu.amnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

To investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net It is used to calculate vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption bands. fountainjournals.com This allows for the computational prediction of UV-Visible absorption spectra. cnr.it

For this compound and its metal complexes, TD-DFT can be used to:

Predict the wavelengths of maximum absorption (λmax).

Identify the nature of the electronic transitions (e.g., π→π, n→π).

Understand how coordination to a metal center alters the photophysical properties of the ligand.

Investigate the properties of excited states, which is crucial for applications in photochemistry and materials science. nih.govarxiv.org

The accuracy of TD-DFT allows for a direct comparison with experimental spectra, aiding in the interpretation of spectroscopic data. fountainjournals.com

Table 2: Representative TD-DFT Output for a Generic Aromatic Phosphine Note: This table illustrates typical data obtained from TD-DFT calculations. The values are representative and not specific to this compound.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.35 | 285 | 0.05 | HOMO -> LUMO (n→π*) |

| S2 | 4.77 | 260 | 0.21 | HOMO-1 -> LUMO (π→π*) |

Determination of Non-Covalent Interaction Energies

DFT calculations, particularly when augmented with dispersion corrections (e.g., DFT-D methods), can accurately determine the energies of non-covalent interactions. chemrxiv.orgresearchgate.net This is crucial for understanding the stability of supramolecular structures, protein-ligand binding, and crystal packing.

The energy of a non-covalent interaction, such as a hydrogen bond or a C-H...π interaction, is typically calculated as the difference between the energy of the interacting complex (dimer or larger assembly) and the sum of the energies of the isolated monomers. A correction for the basis set superposition error (BSSE) is often applied to improve accuracy. mdpi.com

For example, in a related N-(diphenylphosphinothioyl) compound, DFT calculations were used to quantify the stabilization energies of dimers formed through C-H···S and C-H···O interactions, with calculated interaction energies in the range of -0.38 to -4.80 kcal/mol. researchgate.net Similar calculations for this compound could quantify the strength of interactions that direct its assembly in the solid state or its binding to a biological target. The Non-Covalent Interaction (NCI) index is a related visualization tool that maps these weak interactions in real space. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Advanced Ligand Design and Derivatives of Diphenylphosphino Methanethiol

Principles of Modifying (Diphenylphosphino)methanethiol for Enhanced Properties

The versatility of phosphine (B1218219) ligands, like this compound, stems from the ability to tune their properties by modifying the substituents on the phosphorus atom. numberanalytics.com These modifications can significantly impact the ligand's σ-donating and π-accepting characteristics, which in turn influence the stability and reactivity of the resulting metal complexes. numberanalytics.com

Strategies for Incorporating Charged Moieties to Improve Water Solubility

A significant challenge in catalysis is the separation of the catalyst from the product, particularly when dealing with hydrophobic organic products and water-immiscible solvents. researchgate.net One effective strategy to address this is to enhance the water solubility of the ligand, thereby confining the catalyst to the aqueous phase. This can be achieved by introducing charged functional groups into the ligand structure.

Several types of charged moieties have been successfully incorporated into phosphine ligands to render them water-soluble. These include:

Sulfonate groups (-SO3Na): The introduction of sulfonate groups is a widely used method. For instance, the well-known water-soluble ligand TPPTS (P(C6H4-m-SO3Na)3) demonstrates high water solubility and has been used in aqueous-phase catalysis. nih.gov

Guanidinium (B1211019) groups (-NHC(NH2)(NMe2)+): Cationic phosphine ligands containing guanidinium moieties have been synthesized and shown to be readily soluble in water. nih.gov These ligands have proven effective in aqueous-phase palladium-catalyzed C-C coupling reactions. nih.gov

Phosphonate (B1237965) groups (-PO3H2/-PO3Na2): The anionic phosphonate group is another functional group used to confer water solubility to phosphine ligands. researchgate.net The synthesis of N,N-bis(diphenylphosphinomethyl)-2-aminoethylphosphonic acid and its sodium salts provides a route to new water-soluble ligands. researchgate.net

Ammonium (B1175870) groups (-NMe3+): Quaternary ammonium functionalities can also be introduced to create cationic, water-soluble phosphine ligands. researchgate.net

The general approach for synthesizing these water-soluble derivatives often involves the modification of a precursor phosphine. For example, tertiary (m-aminophenyl)phosphines can be converted into water-soluble guanidinium phosphines. nih.gov Similarly, 2-aminoethylphosphonic acid can be reacted to introduce phosphonate groups. researchgate.net These strategies enable the design of catalysts that can be easily separated from organic products and potentially recycled, aligning with the principles of green chemistry. researchgate.net

Methods for Tuning Electron Density on the Phosphorus Atom

The electronic properties of the phosphorus atom in a phosphine ligand are a critical factor in determining the reactivity of its metal complexes. psu.edu The electron density on the phosphorus atom influences its σ-donor and π-acceptor capabilities, which in turn affects the stability and catalytic activity of the metal center. numberanalytics.com

Several methods can be employed to tune the electron density on the phosphorus atom:

Substitution on Aryl Rings: Attaching electron-donating or electron-withdrawing groups to the aryl rings of a triarylphosphine ligand can systematically alter the electron density on the phosphorus atom. psu.edu For example, electron-donating groups increase the basicity and σ-donor strength of the phosphine, leading to a more electron-rich metal center. psu.edulibretexts.org Conversely, electron-withdrawing groups decrease the electron density on the phosphorus, making the ligand a better π-acceptor. libretexts.orgmanchester.ac.uk The effect of these substituents can be correlated with Hammett parameters. psu.edunih.gov

Varying Alkyl and Aryl Substituents: The nature of the groups directly bonded to the phosphorus atom has a profound impact on its electronic properties. Alkylphosphines are generally stronger σ-donors than arylphosphines due to the electron-donating nature of alkyl groups. manchester.ac.uk The number of aryl substituents also plays a role, with a proposed "aryl-electronic parameter" influencing reactivity in certain oxidative addition reactions. psu.edu

Introduction of Electronegative Atoms: Incorporating electronegative atoms like oxygen (in phosphites) or halogens near the phosphorus center significantly alters its electronic character. manchester.ac.uk Phosphites, for instance, are known to be good π-acceptors due to the presence of oxygen. manchester.ac.uk

The electronic properties of phosphine ligands can be experimentally quantified using techniques like infrared (IR) spectroscopy of their metal carbonyl complexes. psu.eduacs.org The CO stretching frequency in complexes such as [Ni(CO)3L] or trans-[Rh(L)2(CO)Cl] serves as a sensitive probe of the electron density on the metal, which is directly influenced by the donor strength of the phosphine ligand (L). psu.edulibretexts.org Stronger σ-donating ligands lead to lower CO stretching frequencies due to increased back-bonding from the metal to the CO ligands. libretexts.orgacs.org NMR coupling constants, such as ¹J(P-Se) in phosphine selenides, also provide a measure of the phosphine's donor strength. rsc.org

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of novel derivatives of this compound allows for the exploration of new chemical properties and applications. These synthetic efforts often focus on creating molecules with tailored functionalities.

The reaction of 1,1-bis(diphenylphosphino)methane with o-quinones has been shown to yield novel bis(diphenylphosphoryl)methyl and bis(diphenylphosphoryl)methylidene derivatives. researchgate.net For instance, the reaction with 3,4,5,6-tetrabromo-o-benzoquinone results in the formation of a 6-[bis(diphenylphosphoryl)methyl] derivative. researchgate.net Similarly, reactions with other substituted o-quinones and naphthoquinones can produce a variety of addition and condensation products. researchgate.net

Another approach involves functionalizing the ligand with other chemical moieties. A bis(diphenylphosphino)methane (B1329430) (DPPM) functionalized amidine ligand has been synthesized through a two-step process involving the deprotonation of DPPM followed by a reaction with a carbodiimide. nih.gov This creates a ligand with both phosphine and amidinate coordinating groups.

Furthermore, derivatives of related diphenylphosphine (B32561) compounds have been synthesized and characterized. For example, new chalcogenides and complexes of N,N-bis(diphenylphosphino)dimethylanilines have been prepared by reacting the parent ligand with oxidizing agents like hydrogen peroxide, sulfur, and selenium, as well as with transition metal complexes. researchgate.net The synthesis of diphenyl-2-thienylphosphine derivatives and their subsequent reaction with cobalt carbonyl complexes have also been reported. lu.se

The characterization of these new derivatives is crucial to confirm their structure and understand their properties. A combination of spectroscopic techniques is typically employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for elucidating the structure of the new compounds. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the P=O stretch in phosphine oxides. mdpi.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the synthesized molecules. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles in the solid state. researchgate.netlu.se

Table 1: Spectroscopic Data for Selected (Diphenylphosphino)methane Derivatives

| Compound | Key Spectroscopic Data | Reference |

|---|---|---|

| [Nd(dppmO2)4]Cl3·4H2O | 1H-NMR (CD2Cl2): δ = 3.66 (m, [8H], PCH2P), 7.14 (s, [32H], Ph), 7.35 (m, [16H], Ph), 7.76 (m, [32H], Ph). 31P{1H}-NMR (CD2Cl2): δ = 62.9 (s). IR (Nujol mull)/cm-1: 1159 s, 1101 s (P=O). | mdpi.com |

| [Pr(dppmO2)4]Cl3·6H2O | 1H-NMR (CD2Cl2): δ = 4.63 (m, [8H], PCH2P), 7.19 (s, [32H], Ph), 7.44 (m, [16H], Ph), 8.19 (m, [32H], Ph). 31P{1H}-NMR (CD2Cl2): δ = 64.0 (s). IR (Nujol mull)/cm-1: 1161, 1102 (P=O). | mdpi.com |

| [Yb(dppmO2)3Cl]Cl2·H2O | 1H-NMR (CD2Cl2): δ = 3.50 (m, [6H], PCH2P), 6.64 (br, [24H], Ph), 7.15 (br, [36H], Ph). 31P{1H}-NMR (CD2Cl2): δ = +9.2 (s). IR (Nujol mull)/cm-1: 1154 s, 1097 s (P=O). | mdpi.com |

Comparative Studies with Analogous Phosphinothiol and Phosphinoalcohol Reagents

The properties and reactivity of this compound are often best understood through comparison with analogous ligands. These comparisons can highlight the unique contributions of the thiol group versus other functionalities.

Phosphine ligands are a versatile class of compounds in organometallic chemistry, largely due to the ability to fine-tune their steric and electronic properties by modifying the substituents (R) on the phosphorus atom. manchester.ac.uk Both phosphinothiol and phosphinoalcohol ligands are bidentate, offering two potential coordination sites: the "soft" phosphorus atom and the "hard" sulfur or oxygen atom.

A key difference between phosphinothiols and phosphinoalcohols lies in the nature of the sulfur and oxygen atoms. Sulfur is generally considered a softer donor atom than oxygen, which can influence the coordination chemistry and catalytic activity of their metal complexes.

In the context of water-soluble ligands, both phosphonate and guanidinium functional groups have been successfully incorporated into phosphine structures to enhance their aqueous solubility. nih.govresearchgate.net A comparative study of water-soluble guanidinium phosphines and the sulfonated phosphine TPPTS in an aqueous phase palladium-catalyzed C-C coupling reaction revealed that one of the guanidinium-containing ligands exhibited superior activity. nih.gov This highlights that the choice of the water-solubilizing group can have a significant impact on the catalytic performance, beyond simply imparting solubility.

Table 2: Comparison of General Properties of Analogous Ligand Types

| Ligand Type | Key Features | General Electronic Properties of P-center |

|---|---|---|

| Phosphinothiol | Contains a "soft" sulfur donor and a "soft" phosphorus donor. | Influenced by the substituents on phosphorus; the thiol group can also influence the overall electronic environment. |

| Phosphinoalcohol | Contains a "hard" oxygen donor and a "soft" phosphorus donor. | The electronegative oxygen can influence the electronic properties of the phosphorus center. |

| Phosphite | Contains P-O bonds; analogous to phosphinoalcohols. | Generally considered π-acceptor ligands. manchester.ac.uk |

Q & A

Q. What are the established methods for synthesizing and characterizing (Diphenylphosphino)methanethiol in laboratory settings?

this compound is synthesized via nucleophilic substitution reactions between diphenylphosphine derivatives and thiol-containing precursors. A common approach involves reacting chlorodiphenylphosphine with methanethiol under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Purification is achieved using column chromatography with silica gel or Amberlite resins to isolate the product . Characterization typically employs P NMR to confirm phosphine integrity (δ ~20 ppm for tertiary phosphines) and FT-IR to identify the thiol (-SH) stretching band (~2550 cm). Mass spectrometry (MS) and elemental analysis are used to verify molecular weight and purity (>98%) .

Q. How is this compound utilized in bioconjugation reactions?

The compound is a key reagent in the traceless Staudinger ligation, enabling chemoselective coupling of peptides or nucleic acids. For example, it facilitates the ligation of RNA by reacting with alkyl thioesters to form stable amide bonds. Critical steps include:

- Pre-treatment with DABCO (1,4-diazabicyclo[2.2.2]octane) to remove borohydride groups that could oxidize the phosphine .

- Monitoring reaction progress via HPLC (e.g., at 254 nm) to track product formation and byproduct accumulation . Typical yields range from 23% to 95%, depending on substrate compatibility and reaction optimization .

Advanced Questions

Q. What factors influence the yield and selectivity of this compound-mediated Staudinger ligation?

Key variables include:

- Reagent stoichiometry : Excess phosphine (10 equivalents) minimizes competing Staudinger reduction byproducts (e.g., phosphonamides) .

- Nucleophile presence : Unlike other phosphine reagents, this compound’s reactivity is unaffected by exogenous nucleophiles due to its unique S→N acyl transfer mechanism .

- Rate-determining step : Formation of the phosphazide intermediate (second-order rate constant: ) dictates reaction time and temperature optimization . Contradictions in reported yields (e.g., 23% vs. 95%) arise from differences in substrate complexity and purification protocols .

Q. How can researchers mitigate byproduct formation during this compound-mediated reactions?

Byproduct analysis reveals two primary pathways:

- Staudinger reduction : Produces amines via phosphine attack on azides. Mitigated by maintaining anhydrous conditions and avoiding protic solvents .

- Aza-Wittig reaction : Generates thioimidates under suboptimal stoichiometry. Controlled by using excess this compound and monitoring via C NMR to detect intermediate accumulation . Advanced purification techniques, such as size-exclusion chromatography or preparative HPLC, are recommended for isolating high-purity products .

Q. What advanced spectroscopic methods are employed to study reaction mechanisms involving this compound?

- Isotopic labeling : O-labeled water experiments confirm the S→N acyl transfer pathway by tracking oxygen incorporation into products .

- Kinetic profiling : Continuous C NMR assays quantify intermediate formation rates, enabling precise determination of rate constants and activation energies .

- X-ray crystallography : Resolves structural details of phosphazide intermediates, aiding in mechanistic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.